Cefazolin sodium hydrate is a semi-synthetic antibiotic belonging to the cephalosporin class, primarily used for treating bacterial infections. Its chemical structure is characterized by a beta-lactam ring, which is crucial for its antibacterial activity. The compound is known for its effectiveness against a variety of gram-positive and some gram-negative bacteria, making it a valuable option in clinical settings.
Cefazolin sodium hydrate is derived from 7-aminocephalosporanic acid through various synthetic pathways. It is commercially available and can be obtained from pharmaceutical manufacturers.
Cefazolin sodium hydrate is classified as a beta-lactam antibiotic and specifically falls under the category of first-generation cephalosporins. It is often used in surgical prophylaxis and the treatment of infections caused by susceptible organisms.
The synthesis of cefazolin sodium hydrate typically involves several steps, including acylation and salt formation. One common method includes the reaction of 7-aminocephalosporanic acid with 5-methyl-1,3,4-thiadiazole-2-thiol, followed by acylation with acetic anhydride to form cefazolin. The final product is then converted to its sodium salt form through neutralization with sodium hydroxide in an aqueous medium.
Cefazolin sodium hydrate has a complex molecular structure represented by the formula . Its structural features include:
The molecular weight of cefazolin sodium hydrate is approximately 476.49 g/mol. The compound exists in multiple crystalline forms, including monoclinic and orthorhombic structures, which can affect its solubility and stability.
Cefazolin sodium hydrate undergoes various chemical reactions that are significant for its antibacterial activity:
The stability of cefazolin sodium hydrate can be influenced by factors such as pH and temperature, which are critical during storage and formulation.
Cefazolin sodium hydrate exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity.
The binding affinity of cefazolin to PBPs varies among different bacterial species, which influences its spectrum of activity. It is particularly effective against gram-positive cocci and some gram-negative rods.
Relevant data indicate that cefazolin sodium hydrate maintains stability under controlled conditions but may degrade under extreme temperatures or humidity levels.
Cefazolin sodium hydrate is widely used in clinical settings for:
Cefazolin sodium hydrate is a crystalline hydrate of the first-generation cephalosporin antibiotic cefazolin. Its core molecular structure consists of a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with additional functional groups conferring stability and activity. The sodium salt form enhances aqueous solubility critical for parenteral administration. The anhydrous free acid form has the molecular formula C~14~H~14~N~8~O~4~S~3~ (molecular weight 454.51 g/mol), while the sodium salt variant is represented as C~14~H~13~N~8~NaO~4~S~3~ (molecular weight 476.48 g/mol) [3] [6]. Hydration states significantly modify the formula:
The IUPAC name is sodium (6R,7R)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, reflecting the bicyclic β-lactam core, the methylthiadiazolylthio side chain at C-3, and the tetrazolylacetamido moiety at C-7 [5] [6].
Cefazolin sodium exhibits distinct crystalline hydrate phases, each with unique lattice arrangements and stability profiles:
Pentahydrate (α-form): This is the predominant commercial form. X-ray diffraction reveals two symmetry-independent cefazolin molecules in the asymmetric unit, forming an extensive hydrogen-bonding network with five water molecules per API molecule. The crystal structure features large solvent channels (diameter ~5–6 Å) where water molecules reside, facilitating reversible hydration/dehydration [4] [8]. The water molecules act as bridges between cefazolin molecules via O-H···O and O-H···N bonds involving carbonyl groups, tetrazole nitrogens, and sulfoxide moieties.
Sesquihydrate (β-form): This form contains only 1.5 water molecules per API molecule. It adopts a denser packing arrangement with smaller solvent channels. The reduced water content alters the hydrogen-bonding topology, leading to higher thermodynamic stability under low-humidity conditions but lower solubility than the pentahydrate [4] [8].
Table 1: Hydrate Forms of Cefazolin Sodium
Hydrate Form | Molecular Formula | Water Content (%) | Crystal System | Key Structural Features |
---|---|---|---|---|
Pentahydrate (α) | C~14~H~13~N~8~NaO~4~S~3~ · 5H~2~O | 15.9% | Monoclinic | Large solvent channels; Two independent molecules per asymmetric unit |
Sesquihydrate (β) | C~14~H~13~N~8~NaO~4~S~3~ · 1.5H~2~O | 5.4% | Triclinic | Dense packing; Reduced channel size |
Glycol Solvate (γ) | C~14~H~13~N~8~NaO~4~S~3~ · (HOCH~2~)~2~ | Variable | Monoclinic | Organic solvent-filled channels |
Stability and Hydrate Interconversion:The pentahydrate is stable at room temperature and high relative humidity (RH > 80%). Below 60% RH, it dehydrates to the sesquihydrate or anhydrous forms. This dehydration occurs via a crystal-to-crystal transformation, preserving the lattice framework but inducing strain due to water loss from channels. Importantly, the released "lattice water" can mediate unintended solid-state reactions with acidifiers (e.g., citric acid) in formulations, forming cocrystals that impair dissolution [2] [4].
Isomorphic desolvation refers to crystal structures retaining their framework after solvent (water) loss, a phenomenon observed in cefazolin sodium hydrates. The pentahydrate undergoes pseudo-isomorphic dehydration:
Thermogravimetric analysis (TGA) shows a 16% mass loss for pentahydrate upon heating to 120°C, matching its theoretical water content [4].
Table 2: Dehydration Characteristics of Cefazolin Sodium Pentahydrate
Parameter | Stage 1 | Stage 2 | Stage 3 |
---|---|---|---|
Temperature Range | 30–60°C | 60–90°C | >90°C |
Water Molecules Lost | 2–3 | 1.5–2 | 0.5–1 |
Crystal Phase | Partially hydrated | Sesquihydrate | Anhydrous/Amorphous |
Lattice Change | Minimal expansion | Channel collapse | Framework disruption |
Polymorphism and Manufacturing Impact:Cefazolin sodium exists in four solid forms: α (pentahydrate), β (sesquihydrate), γ (diol solvate), and amorphous. The α-form displays conformational polymorphism:
Manufacturing processes significantly influence polymorphic expression:
Pharmaceutical Implications:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8